molecular formula C10H7BrClNO B15300000 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one

Cat. No.: B15300000
M. Wt: 272.52 g/mol
InChI Key: QDIVCLICYPFSFU-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield 1-(6-bromo-1H-indol-3-yl)-2-aminoethan-1-one, while coupling reactions can introduce aryl or vinyl groups to the indole ring.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indole derivatives are known to interact with enzymes involved in cell signaling pathways, potentially leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and reactions. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-2-chloroethanone

InChI

InChI=1S/C10H7BrClNO/c11-6-1-2-7-8(10(14)4-12)5-13-9(7)3-6/h1-3,5,13H,4H2

InChI Key

QDIVCLICYPFSFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)CCl

Origin of Product

United States

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